molecular formula C19H21NO B15063821 N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide CAS No. 918875-57-7

N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide

Cat. No.: B15063821
CAS No.: 918875-57-7
M. Wt: 279.4 g/mol
InChI Key: NDHWLYXRKYFQGZ-UHFFFAOYSA-N
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Description

N-[4-(4-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide is a structurally complex acetamide derivative featuring a tetrahydronaphthalene (tetralin) moiety linked to a phenylacetamide core.

Properties

CAS No.

918875-57-7

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide

InChI

InChI=1S/C19H21NO/c1-13-11-17(12-16-5-3-4-6-19(13)16)15-7-9-18(10-8-15)20-14(2)21/h7-12H,3-6H2,1-2H3,(H,20,21)

InChI Key

NDHWLYXRKYFQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCCC2)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide typically involves the reaction of 4-methyl-5,6,7,8-tetrahydronaphthalen-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Tetrahydronaphthalene Moieties

  • Asinex 51216586 : This compound (2-(3-benzyl-4-tosyl-1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide) shares the tetrahydronaphthalenyl group but incorporates a spirocyclic diazaspiro system. Computational studies indicate a binding energy of −7.8 kcal/mol against fibroblast growth factor 2 (FGF2), suggesting moderate target affinity compared to other spirocyclic derivatives .
  • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS 88611-67-0) : Structural similarity (0.86) to the target compound, but replaces the methyl-substituted phenyl group with a ketone at the tetrahydronaphthalene ring. This modification likely reduces lipophilicity and alters metabolic pathways .

N-Phenylacetamide Derivatives with Varied Substituents

  • N-[4-((4-Methyl-1-piperazinyl)sulfonyl)phenyl]acetamide (Compound 35) : Exhibits analgesic activity comparable to paracetamol, attributed to its sulfonamide-piperazine group. The sulfonamide enhances solubility but may increase renal toxicity risks compared to the target compound’s methyl-tetralin group .
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Demonstrates anti-hypernociceptive activity in inflammatory pain models. The piperazine-sulfonamide moiety improves bioavailability but introduces synthetic complexity due to multi-step functionalization .

Heterocyclic Acetamide Derivatives

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a): Synthesized via copper-catalyzed azide-alkyne cycloaddition.
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide: Features a nitro group and sulfonyl linkage, contributing to electrophilic reactivity and crystallinity.

Pharmacological and Physicochemical Properties

Pharmacological Activity

Compound Key Activity Mechanism Insights Reference
Target Compound Potential FGF2 inhibition (hypothesized) Tetrahydronaphthalene enhances BBB penetration
Asinex 51216586 FGF2 binding (−7.8 kcal/mol) Spirocyclic system improves selectivity
Compound 35 Analgesic (paracetamol-level efficacy) Sulfonamide-piperazine modulates COX
Compound 37 Anti-hypernociceptive Piperazine-sulfonamide targets TRPV1

Physicochemical Comparison

  • Metabolic Stability : Acetamide derivatives with electron-withdrawing groups (e.g., nitro in ) show faster hepatic clearance than the target compound’s alkyl-aromatic system .

Biological Activity

N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H21NO
  • Molecular Weight : 279.376 g/mol
  • CAS Number : 918875-57-7

The structure features a tetrahydronaphthalene moiety, which contributes to its unique biological properties. The presence of the acetamide functional group enhances its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation.
  • Neuroprotective Properties : Certain analogs are being investigated for their potential to protect neuronal cells.

The mechanisms through which this compound exerts its effects are primarily attributed to its binding affinity to specific biological targets. Interaction studies suggest that the compound may inhibit key enzymes or receptors involved in disease processes.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
N-[4-(5-methyl-naphthalen-2-yl)phenyl]acetamideSimilar naphthalene coreAnticancer
N-(4-methylphenyl)-N'-[4-(5-methyl-naphthalen-2-yl)]ureaUrea linkage instead of acetamideAnti-inflammatory
1-(4-Methylphenyl)-3-(naphthalen-1-yl)ureaUrea structure with naphthaleneNeuroprotective

This table highlights how variations in structure can influence the biological activity of related compounds.

Case Studies and Research Findings

  • Antitumor Efficacy : A study involving several tetrahydronaphthalene derivatives reported that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative with a methyl substitution at the para position on the phenyl ring showed an IC50 value indicative of potent antitumor activity .
  • Neuroprotective Studies : Research focusing on neuroprotection has identified that certain modifications to the tetrahydronaphthalene core can enhance neuroprotective effects in models of neurodegeneration .
  • Inflammation Modulation : Another study demonstrated that derivatives containing the acetamide group could effectively modulate inflammatory responses in vitro, suggesting potential therapeutic applications in inflammatory diseases .

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